

Application Notes & Protocols: Utilizing UDP-GlcNAc in Glycosyltransferase Activity Assays

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Compound of Interest

Compound Name: UDP-GlcNAc

Cat. No.: B8776403

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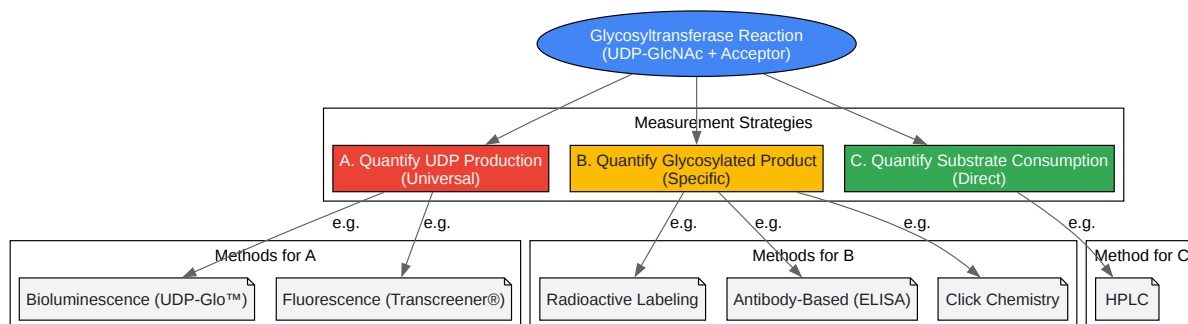
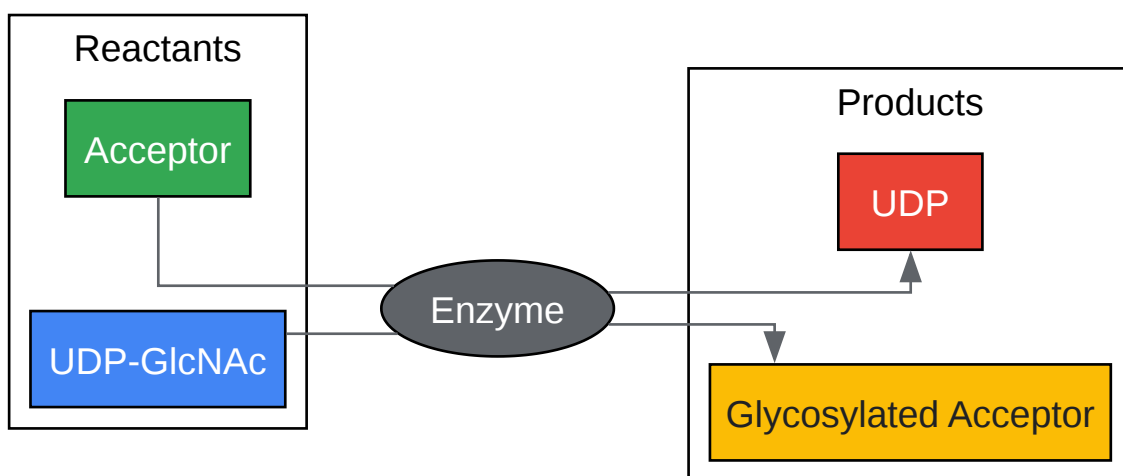
Audience: Researchers, scientists, and drug development professionals.

Introduction: Glycosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of a monosaccharide moiety from an activated nucleotide sugar donor to an acceptor molecule, which can be a protein, lipid, or another carbohydrate.[1][2] Uridine diphosphate N-acetylglucosamine (**UDP-GlcNAc**) is a critical nucleotide sugar donor for a vast number of GTs, including O-GlcNAc transferase (OGT), which plays a vital role in regulating numerous cellular processes through post-translational modification of proteins.[3][4] The activity of these enzymes is implicated in various physiological and pathological states, making them attractive targets for therapeutic intervention.[5] Therefore, robust and reliable assays for measuring the activity of **UDP-GlcNAc**-dependent glycosyltransferases are essential for basic research and high-throughput screening (HTS) of potential inhibitors.[6]

These application notes provide an overview of the common methodologies and detailed protocols for using **UDP-GlcNAc** as a substrate to measure glycosyltransferase activity.

Core Principle of the Glycosyltransferase Reaction

The fundamental enzymatic reaction involves the transfer of N-acetylglucosamine (GlcNAc) from the donor substrate, **UDP-GlcNAc**, to a specific acceptor substrate. This reaction yields a glycosylated acceptor product and releases uridine diphosphate (UDP) as a byproduct.[7][8] The activity of the enzyme can be quantified by measuring the rate of formation of either of the products or the rate of consumption of the substrates.



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